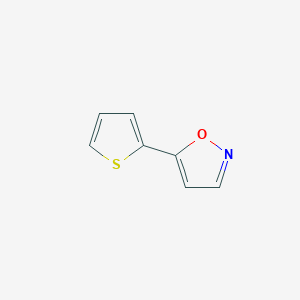

5-Thiophen-2-YL-isoxazole

Description

Properties

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRAAHWCKJMGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-YL-isoxazole can be achieved through several methods. One common approach involves the reaction of chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles, with the desired 5-Thiophen-2-YL-isoxazole being the major product . Another method involves the reaction of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride, which also produces the target compound in good yields .

Industrial Production Methods

Industrial production of 5-Thiophen-2-YL-isoxazole typically employs scalable synthetic routes that ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles, including 5-Thiophen-2-YL-isoxazole. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation, significantly reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-YL-isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced isoxazole derivatives.

Substitution: Substituted isoxazole and thienyl derivatives.

Scientific Research Applications

Chemical Applications

5-Thiophen-2-YL-isoxazole serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Oxidized derivatives of the isoxazole ring |

| Reduction | Reduced isoxazole derivatives |

| Substitution | Substituted isoxazole and thienyl derivatives |

The compound's ability to act as a ligand in coordination chemistry enhances its utility in synthesizing metal complexes and catalysts.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various isoxazole derivatives against biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, revealing promising antimicrobial activity with low cytotoxic effects .

Anticancer Properties

5-Thiophen-2-YL-isoxazole has shown potential in cancer research. Compounds derived from it have been tested for their anticancer effects against various cell lines. A notable study reported that certain derivatives exhibited IC50 values as low as 2.63 μM against breast adenocarcinoma cells, indicating potent anticancer activity .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 2.63 | MCF-7 (breast cancer) |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | 3.09 | MCF-7 (breast cancer) |

These findings suggest that the compound could be a valuable candidate for developing new anticancer therapies.

Medical Applications

In medicine, 5-Thiophen-2-YL-isoxazole is being investigated for its potential therapeutic effects:

- Anti-inflammatory : The compound has been studied for its ability to inhibit inflammatory pathways.

- Analgesic : Its analgesic properties are being explored to develop new pain relief medications.

- Anticonvulsant : Preliminary studies suggest potential anticonvulsant activity, making it relevant in epilepsy research .

Industrial Applications

Beyond pharmaceuticals, 5-Thiophen-2-YL-isoxazole finds applications in:

- Material Science : It is explored for creating advanced materials with specific thermal and mechanical properties, suitable for coatings and polymers.

- Agricultural Chemistry : The compound enhances the efficacy of agrochemicals, improving the bioavailability of active ingredients in pesticides and herbicides .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various isoxazole derivatives against chronic wound pathogens. The results indicated that certain derivatives significantly reduced biofilm formation without cytotoxic effects on fibroblasts, highlighting their potential as antiseptic agents in wound care .

Case Study 2: Anticancer Activity

In a targeted investigation on breast cancer cell lines, several derivatives of 5-Thiophen-2-YL-isoxazole were synthesized and evaluated for their anticancer properties. The lead compound demonstrated remarkable potency, leading to further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Thiophen-2-YL-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . It may also interact with receptors in the central nervous system, contributing to its anticonvulsant and analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 5-Thiophen-2-YL-isoxazole include derivatives with modified substituents or heterocyclic systems (Table 1). These variations influence reactivity, solubility, and biological activity:

Table 1: Structural Analogs of 5-Thiophen-2-YL-isoxazole

Electronic and Reactivity Differences

- Thiophene vs. Phenyl: The sulfur atom in thiophene increases electron richness compared to phenyl, improving interactions with electron-deficient targets.

- Thiophene vs. Furan : Furan’s oxygen atom is more electronegative than sulfur, leading to weaker aromaticity and reduced stability in acidic conditions. Thiophene derivatives are generally more thermally stable .

- Thiazole Substitution : Replacing thiophene with thiazole introduces a basic nitrogen, enabling protonation at physiological pH. This could enhance solubility but alter pharmacokinetics .

Biological Activity

5-Thiophen-2-YL-isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Pharmacological Properties

5-Thiophen-2-YL-isoxazole derivatives have been studied for various biological activities, including:

- Anti-inflammatory Activity : Research indicates that isoxazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating several substituted isoxazole derivatives, compounds demonstrated notable inhibition of cyclooxygenase (COX-1/2) enzymes, which are critical targets in inflammation pathways. The most effective derivatives showed up to 76% edema inhibition in laboratory models .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties. For instance, the compound's structural modifications have led to enhanced activity against various bacterial strains, indicating its potential as a broad-spectrum antibacterial agent .

- Anticancer Potential : Isoxazole derivatives, including those based on 5-Thiophen-2-YL-isoxazole, have been investigated for their anticancer properties. Certain compounds have demonstrated cytotoxic effects against breast cancer cell lines, suggesting their utility in cancer therapy .

The biological effects of 5-Thiophen-2-YL-isoxazole are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory processes, such as COX-2. Molecular docking studies reveal strong binding affinities with active site residues, which correlates with observed anti-inflammatory effects .

- Cell Signaling Modulation : The compound may influence various signaling pathways within cells, particularly those related to inflammation and cell proliferation. This modulation can lead to altered cellular responses and therapeutic outcomes.

Case Study 1: Anti-inflammatory Effects

A study synthesized thirteen substituted isoxazole derivatives and assessed their anti-inflammatory potential using an animal model. The results indicated that certain compounds (5b, 5c, and 5d) exhibited significant anti-inflammatory activity with low toxicity profiles. The binding affinity of these compounds to COX-2 further supports their therapeutic potential in treating inflammatory diseases .

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines (MCF-7 and MDA-MB-468), selected isoxazole derivatives were evaluated for their cytotoxic effects. Compounds displayed significant antiproliferative activity, with some achieving IC50 values below 10 µM. This highlights the potential of these compounds as candidates for further development in cancer therapeutics .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methylisoxazolecarboxamide | Isoxazole ring without cyclopropyl group | Moderate antibacterial activity |

| 5-(Thiophen-2-yl)isoxazolecarboxylic acid | Lacks the cyclopropyl substituent | Anti-inflammatory properties |

| N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Isoxazole ring with cyclopropyl and thiophene | Induces neuronal differentiation |

This table illustrates how structural variations influence the biological activity of isoxazole derivatives.

Q & A

Q. How are pharmacological studies designed to balance efficacy and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.